![molecular formula C11H11FN2O2 B009126 4-Fluorotryptophane CAS No. 106034-22-4](/img/structure/B9126.png)
4-Fluorotryptophane
Overview
Description
4-Fluorotryptophane is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the fourth position of the indole ring.
Mechanism of Action
Target of Action
It is known that 4-fluorotryptophane is a derivative of tryptophan, an essential amino acid . Therefore, it may interact with the same targets as tryptophan, including various enzymes and receptors involved in tryptophan metabolism .
Mode of Action
It is known that 4-Fluorotryptophan can replace tryptophan in certain biological systems . For instance, in the Bacillus subtilis HR23 strain, 4-Fluorotryptophan can replace tryptophan for propagation . This suggests that 4-Fluorotryptophan may interact with its targets in a similar manner to tryptophan, but with potentially different outcomes due to the presence of the fluorine atom.
Biochemical Pathways
4-Fluorotryptophan may be involved in similar biochemical pathways as tryptophan . Tryptophan is metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota .
Result of Action
It has been observed that in the presence of 4-fluorotryptophan, the bacillus subtilis hr23 strain shows smaller short-term biomass increases compared to when tryptophan is present . This suggests that 4-Fluorotryptophan may have an inhibitory effect on this strain .
Action Environment
It is known that the gut microbiota can influence the metabolism of tryptophan , so it is possible that similar environmental factors could influence the action of 4-Fluorotryptophan.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-Fluorotryptophane vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorotryptophane typically involves the fluorination of tryptophan or its derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorotryptophane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it to tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Genetic Encoding and Protein Engineering
Site-Specific Incorporation
4-Fluorotryptophan can be genetically encoded into proteins, allowing for site-specific incorporation. This technique enhances the study of protein dynamics and interactions through advanced spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and fluorescence spectroscopy. The incorporation of 4F-Trp minimizes structural perturbations compared to global substitutions of tryptophan residues, facilitating more accurate functional studies .
Fluorescent Probes
Due to its low fluorescence quantum yield, 4F-Trp serves as a "knockout" fluorescence analog of tryptophan. This characteristic allows researchers to utilize it in Stern-Volmer fluorescence quenching experiments, which measure solvent accessibility around the side chain of amino acids in proteins . The ability to install single F-Trp residues opens avenues for using these analogs as fluorescent probes in various biotechnological applications.
Biochemical Studies
Protein Stability and Activity
Research indicates that proteins with incorporated 4F-Trp demonstrate enhanced stability compared to those with other fluorinated tryptophans (5F-Trp and 6F-Trp). For instance, studies have shown that enzymes containing 4F-Trp exhibit higher activity levels, making it a preferable choice for enzyme engineering applications . Additionally, the incorporation of 4F-Trp has been linked to improved bacterial growth when used in Escherichia coli strains, suggesting its compatibility and utility in microbial systems .
Protein-Protein Interactions
The effects of noncanonical amino acids like 4F-Trp on protein interactions have been extensively studied. For example, the incorporation of fluorinated tryptophans can significantly alter the binding affinities of proteins for carbohydrates. In one study, lectins modified with 4F-Trp showed distinct binding characteristics compared to their unmodified counterparts, indicating that fluorination can be strategically used to manipulate protein-ligand interactions .
Structural Analysis
NMR Spectroscopy
The use of 19F NMR spectroscopy is a powerful tool for probing the structure and dynamics of proteins labeled with fluorinated amino acids. The incorporation of 4F-Trp allows researchers to obtain detailed structural information with minimal interference from the surrounding environment. This capability is crucial for understanding conformational changes in proteins during functional assays .
Case Studies
Several case studies highlight the advantages of using 4F-Trp in structural biology:
- Cardiac Troponin-C Study : Researchers replaced phenylalanine residues with fluorinated tryptophans to study conformational dynamics using solid-state NMR techniques. The results indicated that specific substitutions could provide insights into muscle regulation mechanisms without significantly altering protein structure .
- Lectin-Glycan Interaction Analysis : The incorporation of 4F-Trp into lectins demonstrated a nuanced understanding of carbohydrate recognition processes. This approach paves the way for developing novel receptors tailored for specific glycan interactions .
Summary Table
Comparison with Similar Compounds
- 5-Fluorotryptophane
- 6-Fluorotryptophane
- 7-Fluorotryptophane
Comparison: 4-Fluorotryptophane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated tryptophan derivatives. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological molecules .
Biological Activity
4-Fluorotryptophan (4FTrp) is a fluorinated analog of the amino acid tryptophan, which has garnered attention for its unique biological activities and potential applications in various fields, including synthetic biology and biochemistry. This article delves into the biological activity of 4FTrp, supported by case studies, research findings, and data tables to provide a comprehensive overview.
4FTrp is characterized by the substitution of a fluorine atom at the 4-position of the indole ring. This modification can influence its interactions with biological systems, particularly in protein synthesis and enzyme activity. The synthesis of 4FTrp typically involves methods such as deaminative coupling and other organic synthesis techniques that allow for the incorporation of fluorine into the tryptophan structure .
1. Growth Promotion in Bacteria
Research has shown that 4FTrp can support bacterial growth effectively compared to other fluorinated analogs like 5-fluorotryptophan (5FTrp) and 6-fluorotryptophan (6FTrp). In studies involving Bacillus subtilis strains, it was found that the incorporation of 4FTrp allowed for successful propagation where canonical tryptophan was absent. Specifically, strains such as HR23 were able to utilize 4FTrp as a sole source of tryptophan, indicating its viability as an essential nutrient under certain conditions .
2. Protein Expression and Functionality
The incorporation of 4FTrp into proteins has been shown to enhance enzymatic activity. For example, studies on β-galactosidase demonstrated that enzymes containing 4FTrp exhibited significantly higher activity than those with other fluorinated tryptophans. This suggests that the structural changes imparted by the fluorine substitution can positively affect enzyme kinetics and stability .
Case Study 1: Adaptation in Escherichia coli
A notable study involved the adaptation of E. coli to utilize 4FTrp through adaptive laboratory evolution (ALE). By applying selective pressure with 4FTrp, researchers observed significant metabolic shifts allowing these bacteria to incorporate the analog into their proteome effectively. The study highlighted how a previously inhibitory compound could be transformed into a vital nutrient through genetic adaptation .
Strain | Growth Medium | Biomass Increase | Notes |
---|---|---|---|
QB928 | Trp | High | Wild type growth |
HR23 | 4FTrp | Moderate | Adapted strain, slower growth than Trp |
TR7 | Trp | High | Revertant strain, regained Trp utilization |
Case Study 2: Protein Engineering
In another investigation, researchers explored the effects of incorporating 4FTrp into proteins using NMR techniques to study conformational changes. The findings revealed that proteins containing 4FTrp maintained structural integrity while exhibiting altered functional properties, suggesting potential applications in protein engineering and design .
The biological activity of 4FTrp can be attributed to several mechanisms:
- Substrate Analog : As an analog of tryptophan, it can replace tryptophan in protein synthesis without significantly disrupting protein folding or function.
- Enhanced Enzyme Activity : The presence of fluorine may stabilize certain enzyme conformations, leading to increased catalytic efficiency.
- Genetic Adaptation : Bacteria can evolve to utilize fluorinated compounds as nutrients, showcasing an interesting aspect of microbial metabolism and adaptability .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350901 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106034-22-4 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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